2-Hydroxyoctadecanal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

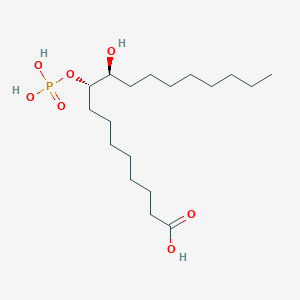

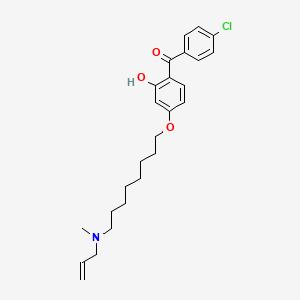

2-hydroxyoctadecanal is a long-chain aldehyde that is octadecanal in which one of the hydrogens at position 2 is replaced by a hydroxy group. It is a long-chain fatty aldehyde and a secondary alcohol.

Applications De Recherche Scientifique

Lipid Peroxidation and Its Biological Implications

The lipid peroxidation product 4-hydroxy-2-nonenal (HNE) is closely related to 2-Hydroxyoctadecanal and is a significant focus of scientific research. It's a product of phospholipid peroxidation known for its reactivity and cytotoxicity. Research has shown that HNE can be metabolized in various tissues through pathways that lead to its detoxification and excretion. HNE-adducts to proteins are detected in inflammatory conditions such as atherosclerotic lesions. The study of HNE, especially using mass spectrometry, is crucial for understanding its interaction with redox-sensitive cell signaling proteins and its role in physiological or disease states (Spickett, 2013).

Chemical Synthesis and Industrial Application

2-Hydroxyoctadecanoyl chloride, a compound related to this compound, has been utilized in the synthesis of heterocyclic compounds. These synthesized products have dual functions as antimicrobial and surface active agents, potentially useful in drug manufacture, cosmetics, pesticides, and antibacterial or antifungal applications. The study highlighted the surface active properties and biodegradability of these compounds, demonstrating their industrial relevance (Eissa & El-Sayed, 2006).

Chromatographic Analysis of Hydroxy Fatty Acids

2-Hydroxyoctadecanoic acid, another related compound, has been resolved into its isomers for chromatographic analysis. The methodology allows for the microanalysis of the configuration and optical purity of 2-hydroxy fatty acids, proving its significance in the detailed chemical analysis of such compounds (Karlsson & Pascher, 1974).

RNA Structure Analysis

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) chemistry, involving the reactivity of RNA ribose hydroxyl groups, is a pivotal method for RNA structure analysis at single-nucleotide resolution. This methodology is significant for understanding RNA structure and dynamics in various biological environments (McGinnis et al., 2012).

Food Safety and Preservation

Compounds such as hexanal and E-2-hexenal, related to this compound, have been studied for their potential to enhance the safety of fresh-sliced apples. These compounds exhibited significant antimicrobial effects against common pathogens, suggesting their applicability in extending the shelf life and improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Propriétés

Formule moléculaire |

C18H36O2 |

|---|---|

Poids moléculaire |

284.5 g/mol |

Nom IUPAC |

2-hydroxyoctadecanal |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17-19/h17-18,20H,2-16H2,1H3 |

Clé InChI |

UXRGRFSIHMNRDL-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCCCCCCCCCC(C=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

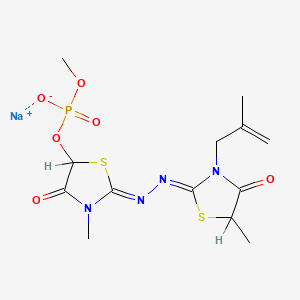

![(1S,9R,10R)-17-(cyclopropylmethyl)-13-oxa-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S,3S)-2,3-dihydroxybutanedioic acid](/img/structure/B1260769.png)

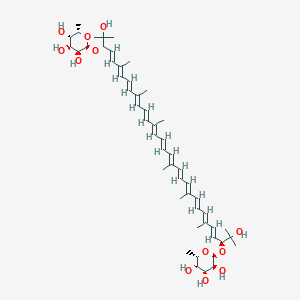

![1-[4,4-bis(4-fluorophenyl)butyl]-4-(4-fluorophenoxy)-3,6-dihydro-2H-pyridine;2,3-dihydroxybutanedioic acid](/img/structure/B1260779.png)

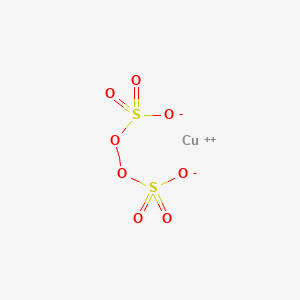

![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)